![molecular formula C9H4F5NO2 B12887774 2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)
2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzo[d]oxazole ring. This compound is known for its unique chemical properties, including high thermal stability and low volatility, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole typically involves the condensation of appropriate starting materials. One common method involves the reaction of 2-aminophenol with trifluoroacetonitrile (CF3CN) under specific conditions to form an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high-quality production suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Trifluoromethylbenzoxazole: Shares the trifluoromethyl group but lacks the difluoromethoxy group.
2-(Trifluoromethyl)benzimidazole: Similar structure but with a benzimidazole ring instead of a benzo[d]oxazole ring.
Uniqueness
2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C9H4F5NO2 |
|---|---|
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-5-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO2/c10-7(11)17-8-15-5-3-4(9(12,13)14)1-2-6(5)16-8/h1-3,7H |
InChI-Schlüssel |
HNGRMKJXJRPQQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


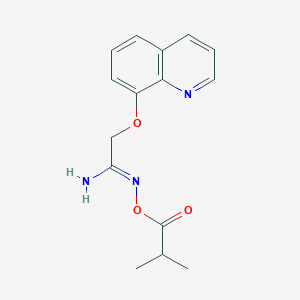
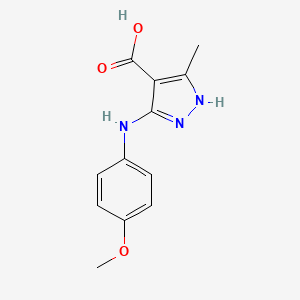
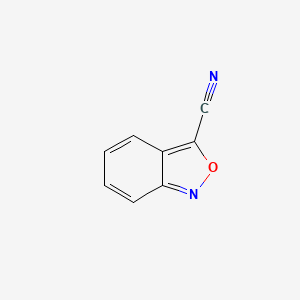
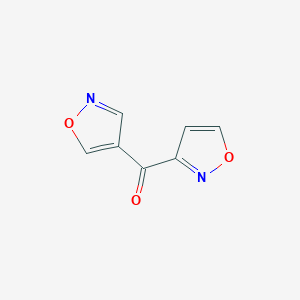
![2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887710.png)
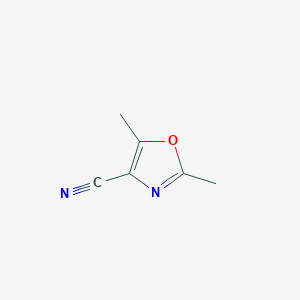

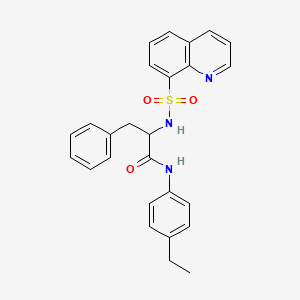

![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)
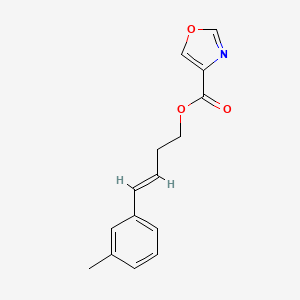
![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
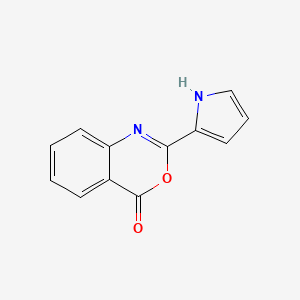
![7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12887778.png)
